molecular formula C13H13FINO2 B6354368 t-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate CAS No. 1627722-96-6

t-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate

Cat. No. B6354368
CAS RN: 1627722-96-6
M. Wt: 361.15 g/mol
InChI Key: WPOVDTIKQGQPQO-UHFFFAOYSA-N
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Description

The compound “t-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate” is a chemical compound used in various scientific research applications . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H5FIN . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Future Directions

Indole derivatives, including “t-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate”, have attracted increasing attention in recent years due to their various biologically vital properties . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in the treatment of various disorders .

Mechanism of Action

Target of Action

Tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate, like many indole derivatives, is likely to interact with a variety of biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Terthis compound could be influenced by various environmental factors. For instance, certain indole derivatives need to be stored in a dark place at 2-8°C . .

properties

IUPAC Name

tert-butyl 6-fluoro-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOVDTIKQGQPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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